Cas no 66768-75-0 (THIOPHENE, 3-BROMO-2-(METHYLTHIO)-)

3-Bromo-2-(methylthio)thiophene is a brominated thiophene derivative featuring a methylthio substituent at the 2-position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized thiophenes. The presence of both bromine and methylthio groups offers distinct reactivity, enabling selective cross-coupling reactions, such as Suzuki or Stille couplings, for the construction of complex molecular architectures. Its well-defined structure and stability make it suitable for applications in pharmaceuticals, agrochemicals, and materials science. The compound is typically handled under inert conditions to preserve its reactivity and purity.
THIOPHENE, 3-BROMO-2-(METHYLTHIO)- structure
66768-75-0 structure
商品名:THIOPHENE, 3-BROMO-2-(METHYLTHIO)-
CAS番号:66768-75-0
MF:C5H5S2Br
メガワット:209.127
MDL:MFCD22056778
CID:3538862
PubChem ID:13354810

THIOPHENE, 3-BROMO-2-(METHYLTHIO)- 化学的及び物理的性質

名前と識別子

    • THIOPHENE, 3-BROMO-2-(METHYLTHIO)-
    • E92151
    • 66768-75-0
    • SCHEMBL9778552
    • 3-Bromo-2-(methylthio)thiophene
    • CS-0194966
    • MFCD22056778
    • 2-methylthio-3-bromothiophene
    • Thiophene, 3-bromo-2-(methylthio)-
    • 3-bromo-2-methylsulfanylthiophene
    • 3-BROMO-2-(METHYLSULFANYL)THIOPHENE
    • MDL: MFCD22056778
    • インチ: InChI=1S/C5H5BrS2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3
    • InChIKey: OUGZXVIQUKCEIM-UHFFFAOYSA-N
    • ほほえんだ: CSC1=C(C=CS1)Br

計算された属性

  • せいみつぶんしりょう: 207.90161g/mol
  • どういたいしつりょう: 207.90161g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 76.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 53.5Ų

THIOPHENE, 3-BROMO-2-(METHYLTHIO)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB516184-1 g
3-Bromo-2-(methylthio)thiophene
66768-75-0
1g
€199.50 2023-04-17
abcr
AB516184-10 g
3-Bromo-2-(methylthio)thiophene
66768-75-0
10g
€965.80 2023-04-17
abcr
AB516184-10g
3-Bromo-2-(methylthio)thiophene; .
66768-75-0
10g
€855.90 2025-03-19
A2B Chem LLC
AX16433-500mg
Thiophene, 3-bromo-2-(methylthio)-
66768-75-0 97%
500mg
$131.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1265636-500mg
3-Bromo-2-(methylthio)thiophene
66768-75-0 95%
500mg
¥1001.00 2024-05-04
Aaron
AR01DO7X-5g
Thiophene, 3-bromo-2-(methylthio)-
66768-75-0 95%
5g
$417.00 2025-02-12
A2B Chem LLC
AX16433-5g
Thiophene, 3-bromo-2-(methylthio)-
66768-75-0 97%
5g
$385.00 2024-04-19
abcr
AB516184-1g
3-Bromo-2-(methylthio)thiophene; .
66768-75-0
1g
€184.30 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1265636-1g
3-Bromo-2-(methylthio)thiophene
66768-75-0 95%
1g
¥1231.00 2024-05-04
Aaron
AR01DO7X-10g
Thiophene, 3-bromo-2-(methylthio)-
66768-75-0 95%
10g
$709.00 2025-02-12

THIOPHENE, 3-BROMO-2-(METHYLTHIO)- 関連文献

THIOPHENE, 3-BROMO-2-(METHYLTHIO)-に関する追加情報

THIOPHENE, 3-BROMO-2-(METHYLTHIO) (CAS No. 66768-75-0): A Versatile Intermediate in Modern Chemical Synthesis

THIOPHENE, 3-BROMO-2-(METHYLTHIO), identified by the Chemical Abstracts Service Number (CAS No.) 66768-75-0, is a significant compound in the realm of organic synthesis and pharmaceutical development. This heterocyclic aromatic compound features a thiophene core substituted with a bromine atom at the 3-position and a methylthio group at the 2-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

The utility of THIOPHENE, 3-BROMO-2-(METHYLTHIO) stems from its reactivity, which allows for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other organic transformations. These properties have positioned it as a key building block in the synthesis of complex molecules with potential therapeutic applications.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from thiophene derivatives. The presence of both bromine and methylthio substituents on the thiophene ring enhances its versatility, enabling diverse synthetic pathways. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings can be employed to introduce additional aryl or heteroaryl groups, expanding the structural diversity of the resulting compounds.

One notable application of THIOPHENE, 3-BROMO-2-(METHYLTHIO) is in the synthesis of thiophene-based pharmaceuticals. Thiophene derivatives have shown promise in treating various diseases, including infectious disorders and neurological conditions. The bromine atom at the 3-position facilitates electrophilic aromatic substitution reactions, allowing for the introduction of pharmacophoric groups that can modulate biological activity. Similarly, the methylthio group can be further modified through oxidation or substitution to achieve desired pharmacological effects.

Recent studies have highlighted the role of THIOPHENE, 3-BROMO-2-(METHYLTHIO) in the development of antiviral agents. Researchers have demonstrated that thiophene derivatives can inhibit viral enzymes by binding to specific pockets within the enzyme's active site. The structural flexibility provided by the bromine and methylthio substituents allows these compounds to interact effectively with viral targets, thereby inhibiting viral replication.

The agrochemical industry also benefits from the use of THIOPHENE, 3-BROMO-2-(METHYLTHIO) as a precursor in synthesizing herbicides and fungicides. These compounds often contain thiophene moieties that enhance their bioactivity against plant pathogens. The ability to modify the thiophene ring through various synthetic strategies allows chemists to fine-tune the properties of these agrochemicals, improving their efficacy and environmental compatibility.

In addition to pharmaceuticals and agrochemicals, THIOPHENE, 3-BROMO-2-(METHYLTHIO) finds applications in materials science. Thiophene-based polymers and copolymers are being explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The conjugated system of thiophene derivatives contributes to their electronic properties, making them suitable for use in conductive materials.

The synthesis of THIOPHENE, 3-BROMO-2-(METHYLTHIO) typically involves bromination and thiolation reactions on a thiophene precursor. Advanced synthetic methodologies have been developed to improve yield and selectivity in these transformations. For example, transition metal-catalyzed reactions have enabled more efficient access to substituted thiophenes compared to traditional electrophilic aromatic substitution methods.

Ongoing research continues to uncover new applications for THIOPHENE, 3-BROMO-2-(METHYLTHIO). Innovations in synthetic chemistry are expanding its utility across multiple industries, from pharmaceuticals to materials science. As our understanding of its reactivity and structural properties grows, so does its importance as a versatile intermediate in modern chemical synthesis.

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Amadis Chemical Company Limited
(CAS:66768-75-0)THIOPHENE, 3-BROMO-2-(METHYLTHIO)-
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清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):288.0/467.0/888.0